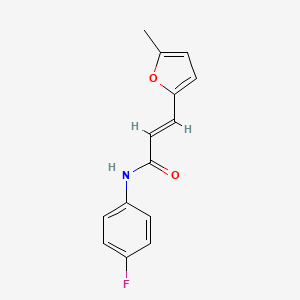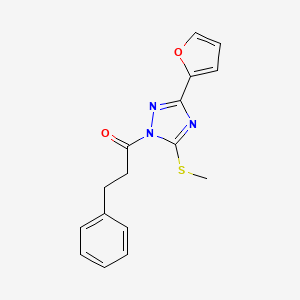
N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide, also known as FFA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. FFA is a white crystalline powder with a molecular formula of C15H12FNO2 and a molecular weight of 261.26 g/mol.
Wirkmechanismus
N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide exerts its anti-cancer effects through multiple mechanisms. One of the main mechanisms is the inhibition of the Akt/mTOR signaling pathway, which is responsible for cell survival and proliferation. N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide has also been found to inhibit the NF-kB signaling pathway, which is involved in inflammation and cancer development. In addition, N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide has been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell death.
Biochemical and Physiological Effects
N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide has been found to have various biochemical and physiological effects. Studies have shown that N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide can modulate the expression of genes involved in cell cycle regulation, apoptosis, and angiogenesis. N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide has also been found to reduce inflammation and oxidative stress in animal models of disease. In addition, N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide is its low solubility in water, which can make it difficult to work with in certain experiments. In addition, N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide can be toxic at high concentrations, which requires careful handling and disposal.
Zukünftige Richtungen
There are many potential future directions for research on N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide. One area of interest is the development of N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide-based drugs for cancer treatment. Studies have shown that N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide can enhance the efficacy of chemotherapy drugs and reduce their side effects. Another area of interest is the use of N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide in agriculture, as it has been shown to have anti-fungal and anti-bacterial properties. Finally, N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide has potential applications in materials science, such as the development of new polymers and coatings.
Synthesemethoden
N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide can be synthesized through a multi-step process that involves the reaction of 4-fluoroacetophenone with furfural in the presence of a base catalyst. The resulting intermediate is then reacted with acryloyl chloride to form N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide. This synthesis method has been optimized to improve yield and purity of N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide.
Wissenschaftliche Forschungsanwendungen
N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide has been extensively studied for its potential applications in medicine, particularly in cancer research. Studies have shown that N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide can inhibit the growth of various cancer cells such as breast cancer, lung cancer, and prostate cancer. N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide has been found to induce apoptosis in cancer cells by activating the caspase pathway, which is responsible for cell death. N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth and metastasis.
Eigenschaften
IUPAC Name |
(E)-N-(4-fluorophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c1-10-2-7-13(18-10)8-9-14(17)16-12-5-3-11(15)4-6-12/h2-9H,1H3,(H,16,17)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYORHNREQTXMS-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-ethylbutanoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B5772903.png)
![4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5772908.png)

![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5772916.png)
![[5-ethyl-2-(ethylthio)-3-thienyl]methanol](/img/structure/B5772929.png)
![N-{4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5772937.png)


![2-[(4-chlorobenzyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5772977.png)
![3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid](/img/structure/B5772984.png)
![N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5772989.png)
![N-ethyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5772994.png)
